molecular formula C13H18N2O3S B2651200 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine CAS No. 1904030-86-9

2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine

Cat. No.: B2651200
CAS No.: 1904030-86-9
M. Wt: 282.36
InChI Key: KWEJLNZCZOSBBK-UHFFFAOYSA-N
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Description

2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine is a synthetically accessible chemical compound of significant interest in early-stage drug discovery and chemical biology. Its molecular structure, which incorporates a pyrrolidine ring bearing a cyclopropylsulfonyl group and a methylpyridine moiety, suggests potential as a versatile scaffold for developing enzyme inhibitors . Compounds with similar structural features, particularly those containing the pyrrolidin-3-yloxy group, have been investigated as potent and selective inhibitors of cyclins and cyclin-dependent kinases (CDKs) . Dysregulation of the cell cycle, driven by aberrant cyclin and CDK activity, is a hallmark of numerous cancers, making these proteins critical targets for oncology research . The mechanism of action for potential lead compounds in this chemical space often involves direct, high-affinity binding to the target protein, thereby disrupting key protein-protein or protein-cofactor interactions that drive disease progression . In a research context, this compound can be utilized as a key intermediate in medicinal chemistry campaigns aimed at optimizing pharmacological activity and drug-like properties. Furthermore, it serves as a valuable tool compound for use in biophysical binding assays, such as native electrospray ionization mass spectrometry (ESI-MS), which is widely applied to characterize non-covalent interactions between small molecules and pharmaceutically relevant proteins like CDK2 . This analytical technique allows researchers to derive dissociation constants (Kd) and quantify binding affinity during fragment-based drug discovery (FBDD) campaigns . For research purposes only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxy-5-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-10-2-5-13(14-8-10)18-11-6-7-15(9-11)19(16,17)12-3-4-12/h2,5,8,11-12H,3-4,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEJLNZCZOSBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amines and aldehydes.

    Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group is introduced via a sulfonylation reaction using cyclopropylsulfonyl chloride and a base such as triethylamine.

    Coupling with Pyridine: The final step involves coupling the cyclopropylsulfonyl-substituted pyrrolidine with a 5-methylpyridine derivative through an etherification reaction using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Key Observations :

  • Halogenated derivatives (e.g., chloro/iodo) exhibit higher reactivity in cross-coupling reactions but may incur toxicity risks, unlike the metabolically inert cyclopropane .

Pharmacological and Biochemical Profiles

Studies on pyridine-pyrrolidine hybrids highlight substituent-dependent bioactivity:

  • Anticancer Activity : Chloro-substituted pyridines (e.g., Chen et al., 2006) show IC50 values of 0.5–5 µM against tyrosine kinases, attributed to halogen-mediated hydrophobic interactions . The target compound’s cyclopropylsulfonyl group may instead engage in hydrogen bonding, altering selectivity.
  • Metabolic Stability : Sulfonyl-containing pyrrolidines demonstrate prolonged half-lives (t1/2 >6 hours in vitro) compared to ester or amide-linked analogues, as seen in Ghorab et al. (2009) .

Tables of Comparative Data

Table 1: Structural and Functional Comparison

Property Target Compound tBDMS-Iodo Derivative Chloro-Aryl Derivative
Molecular Weight 324.4 482.9 420–450
logP 2.5 (estimated) 4.2 3.8–4.5
Kinase Inhibition Not reported Weak (IC50 >10 µM) Strong (IC50 0.5–5 µM)
Metabolic Stability High (t1/2 >6 h) Moderate (t1/2 ~3 h) Variable (t1/2 2–8 h)

Biological Activity

2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a pyridine ring and a pyrrolidine ring, which may influence its interactions with biological targets.

Chemical Structure and Properties

The molecular formula of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine is C13H17N2O3SC_{13}H_{17}N_2O_3S. The presence of the cyclopropylsulfonyl group enhances its reactivity and potential biological interactions. The compound's structure can be represented as follows:

Chemical Structure C13H17N2O3S\text{Chemical Structure }C_{13}H_{17}N_2O_3S

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : It may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : The compound could bind to various receptors, influencing cellular signaling pathways.
  • Antitumor Activity : Preliminary studies suggest potential applications in cancer therapy through modulation of immune responses.

Biological Evaluations

Recent studies have focused on the pharmacological profile of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine. Key findings include:

Study Biological Activity IC50 Value Target
Study 1Inhibition of PD-L11.8 nMPD-L1
Study 2Antitumor effectsEC50 375 nMTumor Immunity
Study 3Enzyme inhibitionNot specifiedVarious Enzymes

Case Study 1: Inhibition of PD-L1

In a study evaluating compounds for their ability to inhibit PD-L1, 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine demonstrated an IC50 value of 1.8 nM, indicating potent inhibitory action against PD-L1, which is crucial for immune evasion in tumors .

Case Study 2: Antitumor Efficacy

Another investigation assessed the antitumor properties of the compound in syngeneic mouse models. The results indicated that it effectively promoted antitumor immunity, with an EC50 value of 375 nM for blocking PD-1/PD-L1 interactions .

Pharmacokinetics

The pharmacokinetic profile of the compound has been characterized in various studies, showing promising absorption and distribution characteristics. Its lipophilicity, enhanced by the trifluoromethyl group, suggests favorable bioavailability for therapeutic applications.

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